Cyclooctanone Oxidation Reactivity by DCICA: Ranked Second Among C5–C8 Cyclic Ketones
In a direct head-to-head kinetic study of cyclic ketones (five- to eight-membered rings) oxidized by dichloroisocyanuric acid (DCICA) in aqueous acetic acid–perchloric acid medium, cyclooctanone exhibits intermediate reactivity within the series. The experimentally observed reactivity order is cyclohexanone > cyclooctanone > cyclopentanone > cycloheptanone [1]. This ordering is explained on the basis of ring strain, change of hybridization (sp² to sp³ in the rate-determining step), and conformational considerations specific to each ring size [1]. Cyclooctanone's intermediate position—more reactive than both cyclopentanone and cycloheptanone but less reactive than cyclohexanone—reflects the complex interplay between transannular strain relief and stereoelectronic effects unique to the eight-membered ring system.
| Evidence Dimension | Relative reactivity order in DCICA oxidation |
|---|---|
| Target Compound Data | Second highest reactivity among four cycloalkanones tested |
| Comparator Or Baseline | Cyclohexanone (highest), cyclopentanone (third), cycloheptanone (lowest) |
| Quantified Difference | Reactivity rank: cyclohexanone > cyclooctanone > cyclopentanone > cycloheptanone |
| Conditions | Aqueous acetic acid–perchloric acid medium, DCICA oxidant |
Why This Matters
Users requiring predictable oxidation kinetics for process development must account for ring-size-dependent reactivity; cyclooctanone's intermediate rank means it cannot be substituted with cyclohexanone (faster oxidation) or cycloheptanone (slower oxidation) without altering reaction time and yield profiles.
- [1] Sharma, A., et al. Role of Added Chloride Ions in Alteration of Reaction Pathway in the Oxidation of Cyclic Ketones by Dichloroisocyanuric Acid—A Kinetic Study. viXra Preprint, 2019. View Source
